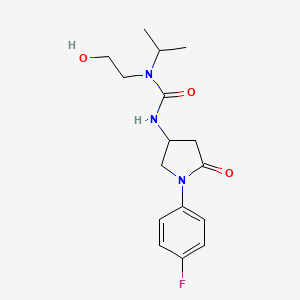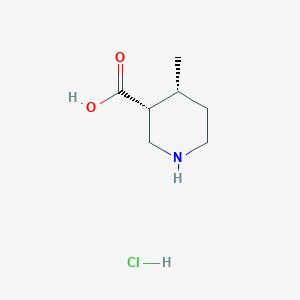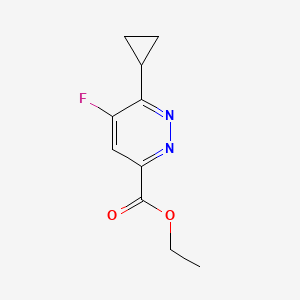
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the CAS Number: 1800231-80-4 . It has a molecular weight of 210.21 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O2/c1-2-15-10 (14)8-5-7 (11)9 (13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 210.21 . It is stored at a temperature of 4 degrees Celsius . Fluorine, a component of the compound, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Applications
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, as part of the broader class of compounds known for their antibacterial properties, contributes significantly to the development of new antibacterial agents. Research has shown various synthesis methods and structure-activity relationships, particularly in the creation of compounds with potential antibacterial applications.
Synthesis Techniques and Antibacterial Agents Development : A notable approach involves the synthesis and evaluation of 1,4-dihydro-4-oxopyridinecarboxylic acids, including this compound derivatives, for their antibacterial activity. For example, Matsumoto et al. (1984) explored 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the synthesis processes that introduce fluoro and cyclopropyl groups, which are key for antibacterial efficacy. This research underscores the compound's role in generating new antibacterial agents with broad and potent in vitro activity Matsumoto et al., 1984.
Structure-Activity Relationships (SAR) : Further investigations into the structure-activity relationships of such compounds have provided insights into optimizing antibacterial activity. Studies like those conducted by Bouzard et al. (1992) on fluoronaphthyridines, including derivatives similar to this compound, revealed how specific substitutions at various positions influence antibacterial potency and spectrum Bouzard et al., 1992.
Advanced Synthesis Methods : The preparation of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991), through specific synthesis routes, underscores the chemical versatility and potential for creating diverse analogs with enhanced antibacterial properties Kiely, 1991.
Propiedades
IUPAC Name |
ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZYSHGTWPWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

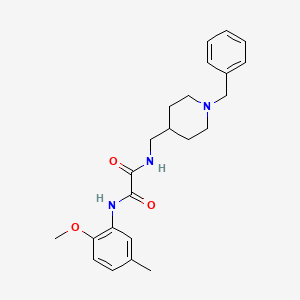
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)
![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
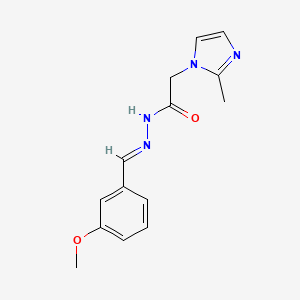

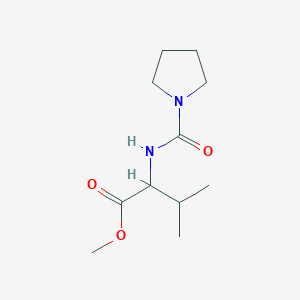
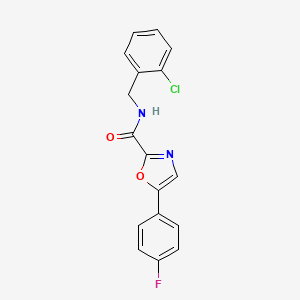
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
